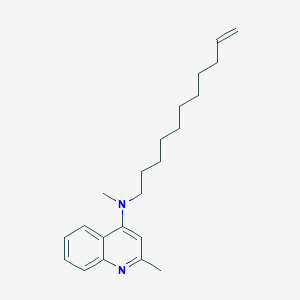

N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine

CAS No.: 88484-70-2

Cat. No.: VC17291954

Molecular Formula: C22H32N2

Molecular Weight: 324.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88484-70-2 |

|---|---|

| Molecular Formula | C22H32N2 |

| Molecular Weight | 324.5 g/mol |

| IUPAC Name | N,2-dimethyl-N-undec-10-enylquinolin-4-amine |

| Standard InChI | InChI=1S/C22H32N2/c1-4-5-6-7-8-9-10-11-14-17-24(3)22-18-19(2)23-21-16-13-12-15-20(21)22/h4,12-13,15-16,18H,1,5-11,14,17H2,2-3H3 |

| Standard InChI Key | QYOUWWFSOXKEKG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)N(C)CCCCCCCCCC=C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N,2-Dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine (molecular formula: C₂₂H₃₁N₂) consists of a quinoline backbone substituted with a methyl group at the 2-position and an undec-10-en-1-yl chain at the 4-amino group. The undecenyl chain introduces unsaturation at the 10-position, which may influence the compound’s conformational flexibility and intermolecular interactions .

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₂H₃₁N₂ |

| Molecular Weight | 329.5 g/mol (calculated) |

| IUPAC Name | N,2-Dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine |

| SMILES Notation | CC1=NC2=CC=CC=C2C(=C1)N(C)C=CCCCCCCCC=C |

Synthetic Approaches

General Strategies

The synthesis of N,2-Dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine likely involves:

-

Quinoline Core Formation: Skraup or Doebner-von Miller reactions to construct the quinoline backbone .

-

Substituent Introduction:

-

Methylation at the 2-position using methylating agents (e.g., CH₃I).

-

Alkylation of the 4-amino group with undec-10-en-1-yl bromide under basic conditions.

-

Table 2: Hypothetical Synthetic Pathway

| Step | Reaction | Reagents/Conditions | Yield* |

|---|---|---|---|

| 1 | Quinoline synthesis | Glycerol, H₂SO₄, aniline derivative | 60–70% |

| 2 | 2-Methylation | CH₃I, K₂CO₃, DMF | 85% |

| 3 | 4-Amino alkylation | Undec-10-en-1-yl bromide, Et₃N | 50–60% |

*Yields estimated from analogous reactions .

Challenges and Optimization

-

Regioselectivity: Ensuring methylation occurs exclusively at the 2-position requires careful control of reaction conditions .

-

Steric Hindrance: The bulky undecenyl chain may reduce alkylation efficiency, necessitating excess reagent or prolonged reaction times .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly lipophilic due to the undecenyl chain; sparingly soluble in polar solvents (e.g., water) but miscible with organic solvents like dichloromethane .

-

Stability: Susceptible to oxidation at the vinyl group; storage under inert atmosphere recommended .

Computational Predictions

-

LogP (Octanol-Water): Estimated at 5.2 using the XLogP3 algorithm , indicating high lipophilicity.

-

pKa: The quinoline nitrogen is weakly basic (predicted pKa ≈ 4.5) .

Future Research Directions

-

Synthetic Optimization: Develop catalytic methods to improve alkylation yields.

-

Biological Screening: Evaluate antimicrobial and anticancer efficacy in vitro.

-

Material Applications: Explore copolymerization with vinyl monomers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume